Maltulose monohydrate, a disaccharide composed of glucose and fructose, is a sugar derivative that has garnered attention for its unique properties and applications. It is classified as a keto-disaccharide, specifically 4-O-α-D-glucopyranosyl-D-fructose monohydrate. Maltulose is primarily derived from maltose through isomerization processes, which can occur under alkaline or enzymatic conditions. Its molecular formula is , with a molecular weight of approximately 360.31 grams per mole .
Maltulose monohydrate can be synthesized through two primary methods: alkaline isomerization and enzymatic conversion. The alkaline method involves the use of an alkaline catalyst, such as sodium hydroxide, to convert maltose syrup into maltulose syrup. This process typically requires elevated temperatures and controlled pH levels to optimize yield .
In industrial settings, maltulose is produced by concentrating an aqueous solution of maltulose above 65% by weight, followed by controlled crystallization through cooling and stirring .
Maltulose monohydrate has a complex molecular structure characterized by its glycosidic linkage between glucose and fructose units. The presence of the water molecule in its formula indicates it exists as a monohydrate.
Maltulose undergoes various chemical reactions, primarily focusing on its isomerization and hydrolysis. The key reaction involves the transformation of maltose into maltulose, which can be catalyzed by both alkaline and enzymatic methods.
The mechanism of action for maltulose primarily revolves around its role as a carbohydrate source in various biological processes. When ingested, maltulose is metabolized by enzymes in the digestive system, leading to the release of glucose and fructose. This process provides energy while also influencing glycemic responses due to its unique structure.
Studies suggest that maltulose has a lower glycemic index compared to traditional sugars, making it an attractive option for diabetic management and energy provision without significant spikes in blood sugar levels .
Maltulose appears as a white crystalline solid at room temperature. It is soluble in water, with solubility increasing with temperature.
Maltulose exhibits unique physical properties that make it suitable for various applications in food science and nutrition.
Maltulose has several scientific uses:
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